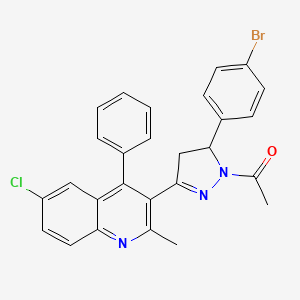
1-(5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C27H21BrClN3O and its molecular weight is 518.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a hybrid molecule that combines structural elements known for their biological activity, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula: C22H20BrClN3O
- Molecular Weight: 440.77 g/mol
The compound features a pyrazole moiety linked to a quinoline structure, which is significant for its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing both pyrazole and quinoline structures exhibit various biological activities, including:
- Anticancer Activity: Many derivatives have shown promising results against various cancer cell lines.
- Antimicrobial Properties: The presence of halogenated phenyl groups often enhances antimicrobial efficacy.
Anticancer Activity
A study evaluating hybrid analogues containing similar structural motifs reported significant cytostatic activity against multiple human cancer cell lines. Notably, compounds with GI50 values (the concentration required to inhibit 50% of cell growth) lower than 1 µM were identified as particularly potent .
Table 1: Cytostatic Activity of Related Compounds
| Compound ID | Structure Type | GI50 (µM) | Cell Lines Tested |
|---|---|---|---|
| 25 | Pyrazoline | 0.05 | Various |
| 30 | Pyrazoline | 0.10 | Various |
| 31 | Pyrazoline | 0.95 | Various |
| 36 | Pyrazoline | 0.75 | Various |
| 37 | Pyrazoline | 0.90 | Various |
These findings suggest that the incorporation of specific substituents can significantly enhance anticancer activity.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. A related study indicated that compounds with similar quinoline and pyrazole structures exhibited notable antifungal activity against Candida albicans and Cryptococcus neoformans .
Table 2: Antifungal Activity of Related Compounds
| Compound ID | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 15 | Candida albicans | 1 µg/mL |
| 18 | Cryptococcus neoformans | 2 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Disruption of Cell Membrane Integrity: Antimicrobial action may result from disrupting the cell membranes of pathogens.
- Induction of Apoptosis: Some derivatives induce programmed cell death in cancer cells through various signaling pathways.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy:
- Case Study on Antifungal Treatment:
属性
IUPAC Name |
1-[3-(4-bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrClN3O/c1-16-26(24-15-25(32(31-24)17(2)33)18-8-10-20(28)11-9-18)27(19-6-4-3-5-7-19)22-14-21(29)12-13-23(22)30-16/h3-14,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPYQQYQACFWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














